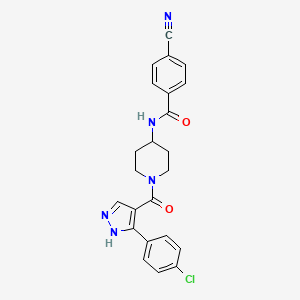

N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-4-cyanobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, a cyanobenzamide group, and a chlorophenyl group . These groups are common in many pharmaceuticals and biologically active compounds.

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through processes like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The pyrazole and piperidine rings would add cyclic structure to the molecule, and the chlorophenyl and cyanobenzamide groups would likely contribute to the overall polarity and reactivity of the molecule .Aplicaciones Científicas De Investigación

Structure-Activity Relationships and Cannabinoid Receptor Antagonism

Cannabinoid Receptor Antagonists : N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A; 1) serves as a potent, specific antagonist for the brain cannabinoid receptor (CB1), leading to the development of pyrazole derivatives to aid in characterizing the cannabinoid receptor binding sites. These compounds are investigated for their potential to antagonize harmful effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Molecular Interaction Studies : Molecular interaction studies of the antagonist with the CB1 cannabinoid receptor have been conducted to understand its binding and functional characteristics, which are crucial for developing more effective cannabinoid receptor ligands (Shim et al., 2002).

Selective Ligands and Pharmacological Probes

Development of Selective Ligands : Research into compounds like NESS 0327 emphasizes the pursuit of novel cannabinoid antagonists with high selectivity for the cannabinoid CB1 receptor, demonstrating the compound's utility in pharmacological studies and its potential for therapeutic applications (Ruiu et al., 2003).

Anticancer and Antimicrobial Applications : Compounds structurally related to or derived from pyrazole-based frameworks, including those incorporating elements of N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-4-cyanobenzamide, have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies highlight the broader potential of such compounds in medicinal chemistry and drug development (Hammam et al., 2005).

Neuropharmacological Insights

- Effects on Norepinephrine and Serotonin : Investigations into the effects of CB1 receptor antagonists on neurotransmitter systems have revealed that such compounds can influence norepinephrine and serotonin levels in the brain, offering insights into potential neuropharmacological applications and the mechanisms underlying their effects on mood and cognition (Tzavara et al., 2001).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-[5-(4-chlorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]-4-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN5O2/c24-18-7-5-16(6-8-18)21-20(14-26-28-21)23(31)29-11-9-19(10-12-29)27-22(30)17-3-1-15(13-25)2-4-17/h1-8,14,19H,9-12H2,(H,26,28)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEJUEHMMYMKCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=C(C=C2)C#N)C(=O)C3=C(NN=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2982746.png)

![Ethyl 4-(3-amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2982750.png)

![2-((2-(4-ethylphenoxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2982752.png)

![N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide](/img/structure/B2982753.png)

![[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl] 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2982755.png)

![2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2982756.png)

![2-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2982766.png)